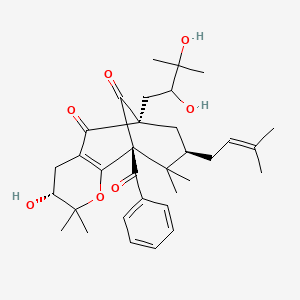

Propolone B

描述

Propolone B is a bioactive compound isolated from red propolis, a resinous material produced by bees. It belongs to the class of polyphenolic compounds, characterized by a complex structure incorporating flavonoids, terpenoids, and aromatic acids . This compound has garnered significant attention for its potent anti-proliferative properties against cancer cell lines, including prostate (PC-3), breast (MCF-7), and glioma (U-251) cells . Its mechanism of action involves modulating membrane-bound ATPase enzymes, which play a critical role in regulating cellular ion transport and apoptosis . Studies also highlight its synergistic effects when combined with other natural compounds, such as Withaferin A, in restoring ATPase levels and inhibiting cancer cell proliferation .

属性

分子式 |

C33H44O7 |

|---|---|

分子量 |

552.7 g/mol |

IUPAC 名称 |

(1R,5R,9R,11R)-1-benzoyl-9-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-4,4,12,12-tetramethyl-11-(3-methylbut-2-enyl)-3-oxatricyclo[7.3.1.02,7]tridec-2(7)-ene-8,13-dione |

InChI |

InChI=1S/C33H44O7/c1-19(2)14-15-21-17-32(18-24(35)30(5,6)39)26(37)22-16-23(34)31(7,8)40-27(22)33(28(32)38,29(21,3)4)25(36)20-12-10-9-11-13-20/h9-14,21,23-24,34-35,39H,15-18H2,1-8H3/t21-,23-,24?,32-,33-/m1/s1 |

InChI 键 |

MNWGDRNQSPLWQD-KYYDWUKUSA-N |

手性 SMILES |

CC(=CC[C@@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC([C@@H](C3)O)(C)C)CC(C(C)(C)O)O)C |

规范 SMILES |

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC(C(C3)O)(C)C)CC(C(C)(C)O)O)C |

同义词 |

propolone B |

产品来源 |

United States |

相似化合物的比较

Structural Analogs: Propolone B vs. Propolonone A

Propolonone A, another constituent of red propolis, shares structural similarities with this compound, particularly in its polyphenolic backbone and terpenoid components . However, differences in side-chain functional groups influence their bioactivity:

This compound exhibits greater potency against cancer cells, likely due to its enhanced interaction with ATPase enzymes . In contrast, Propolonone A relies more on reactive oxygen species (ROS) modulation, which may limit its efficacy in hypoxic tumor environments .

Functional Analogs: this compound vs. Withaferin A

Withaferin A (WFA) , a steroidal lactone from Withania somnifera, shares functional similarities with this compound in anticancer activity but differs structurally and mechanistically:

While this compound targets ATPase enzymes, WFA specifically inhibits TASK-3 potassium channels, disrupting cancer cell viability . Combination therapy of both compounds shows a 40% increase in ATPase recovery compared to monotherapy, suggesting complementary mechanisms .

Research Findings and Clinical Implications

- Synergistic Effects : this compound and WFA together enhance apoptosis in breast cancer cells by 60% compared to individual treatments .

- Safety Profile: this compound exhibits low cytotoxicity in normal cells, whereas WFA may cause gastrointestinal toxicity at high doses .

- Stability : this compound degrades rapidly under acidic conditions, necessitating encapsulation for therapeutic use .

常见问题

Q. How should researchers design initial in vitro experiments to evaluate Propolone B’s biochemical activity?

Methodological Answer:

- Use the P-E/I-C-O framework to define the Population (e.g., specific cell lines), Exposure (this compound concentration gradients), Comparison (untreated controls or reference compounds), and Outcome (e.g., cytotoxicity, enzyme inhibition) .

- Standardize protocols for cell culture conditions (e.g., primary vs. immortalized lines), exposure duration, and endpoint assays (e.g., MTT for viability, qPCR for gene expression) .

- Include dose-response curves and triplicate replicates to ensure reproducibility .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in preclinical studies?

Methodological Answer:

- Apply non-linear regression models (e.g., log-dose vs. response) to estimate EC₅₀/IC₅₀ values, accompanied by 95% confidence intervals .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, ensuring power analysis to determine sample size adequacy .

- Report effect sizes and p-values with corrections for multiple comparisons to minimize Type I errors .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be reconciled across studies?

Methodological Answer:

- Conduct a systematic review to categorize discrepancies by variables such as model systems (e.g., in vitro vs. in vivo), dosage forms, or assay endpoints .

- Perform sensitivity analyses to assess whether findings persist after excluding outliers or adjusting for confounding factors (e.g., solvent used in drug preparation) .

- Validate hypotheses using orthogonal assays (e.g., CRISPR knockdown of putative targets alongside pharmacological inhibition) to confirm causality .

Q. What experimental designs are optimal for evaluating this compound’s chronic toxicity while addressing interspecies variability?

Methodological Answer:

- Implement longitudinal cohort studies with staggered dosing in multiple species (e.g., rodents and non-human primates), incorporating blinded histopathological assessments .

- Use mixed-effects models to account for interspecies variability and individual response trajectories over time .

- Integrate toxicokinetic profiling (e.g., plasma concentration monitoring) to correlate exposure levels with adverse outcomes .

Q. How can researchers ensure reproducibility when translating this compound’s in vitro efficacy to in vivo models?

Methodological Answer:

- Adopt the ARRIVE guidelines for preclinical reporting, detailing animal strain, housing conditions, and randomization methods .

- Validate in vitro findings using multiple in vivo endpoints (e.g., tumor volume reduction, biomarker modulation) and cross-validate with independent labs .

- Perform meta-analyses of existing datasets to identify consensus thresholds for efficacy and safety .

Data Analysis & Interpretation

Q. What strategies address inconsistencies in this compound’s pharmacokinetic (PK) parameters reported across studies?

Methodological Answer:

- Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to harmonize PK data, accounting for route of administration and bioavailability differences .

- Use bootstrap resampling to quantify uncertainty in parameter estimates (e.g., clearance, half-life) and identify study-specific biases .

- Compare results against physiologically based pharmacokinetic (PBPK) models to contextualize interspecies scaling .

Q. How should researchers structure a literature review to identify knowledge gaps in this compound’s therapeutic applications?

Methodological Answer:

- Employ PRISMA guidelines for systematic literature screening, focusing on peer-reviewed studies with validated methodologies .

- Map findings using evidence gap matrices to highlight understudied areas (e.g., this compound’s effects on specific organ systems or drug-drug interactions) .

- Prioritize studies that report raw data or negative results to mitigate publication bias .

Methodological Frameworks

Q. Which quality control measures are critical for ensuring reliability in this compound’s bioactivity assays?

Methodological Answer:

- Include internal controls (e.g., reference compounds with known activity) in each assay batch to monitor technical variability .

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories .

- Perform inter-laboratory comparisons using standardized protocols to confirm assay robustness .

Tables for Reference

Example: Key Parameters for In Vitro vs. In Vivo Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。